

Application Notes and Protocols: Formulation of Rapidly Disintegrating Fenoverine Tablets

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

Objective

To provide a comprehensive guide for the formulation and evaluation of rapidly disintegrating tablets (RDTs) of **Fenoverine**. These application notes detail the formulation rationale, excipient selection, manufacturing process, and critical quality control protocols based on published research, enabling the development of robust oral dosage forms with enhanced patient compliance.

Introduction to Fenoverine and RDTs

Fenoverine is a smooth muscle motor synchronizer with antispasmodic properties, often used in the management of gastrointestinal spasms.[1] Rapidly disintegrating tablets, also known as orally disintegrating tablets (ODTs), are solid dosage forms that disintegrate or dissolve in the mouth within seconds without the need for water.[2] This formulation approach is particularly beneficial for pediatric, geriatric, and psychiatric patients who may experience difficulty in swallowing (dysphagia). The primary goal in formulating **Fenoverine** as an RDT is to combine its therapeutic efficacy with the convenience and improved compliance offered by this advanced dosage form.

The formulation strategy outlined herein focuses on the direct compression method, a cost-effective and efficient manufacturing process that avoids the use of heat and moisture, which is beneficial for sensitive active pharmaceutical ingredients (APIs).[3][4] The selection of



appropriate superdisintegrants is critical to achieving the desired rapid disintegration time and dissolution profile.

Materials and Methods Materials

The following table lists the components used in the formulation of **Fenoverine** RDTs.

Ingredient	Supplier	Grade	Purpose
Fenoverine	-	USP/Ph. Eur.	Active Pharmaceutical Ingredient
Crospovidone (CP)	-	NF, Ph. Eur.	Superdisintegrant
Croscarmellose Sodium (CCS)	-	NF, Ph. Eur.	Superdisintegrant
Sodium Starch Glycolate (SSG)	-	NF, Ph. Eur.	Superdisintegrant
Pearlitol® SD 200 (Mannitol)	Roquette	USP/NF	Diluent/Bulking Agent
Aspartame	-	NF	Sweetener
Peppermint Flavor	-	Food Grade	Flavoring Agent
Talc	-	USP/NF	Glidant
Magnesium Stearate	-	USP/NF	Lubricant

Formulation Details

Nine distinct formulations were developed to evaluate the effect of different superdisintegrants at varying concentrations (4%, 6%, and 8% w/w). The quantitative composition of each formulation is detailed in the table below.

Table 1: Quantitative Composition of **Fenoverine** RDT Formulations (mg/tablet)[5]



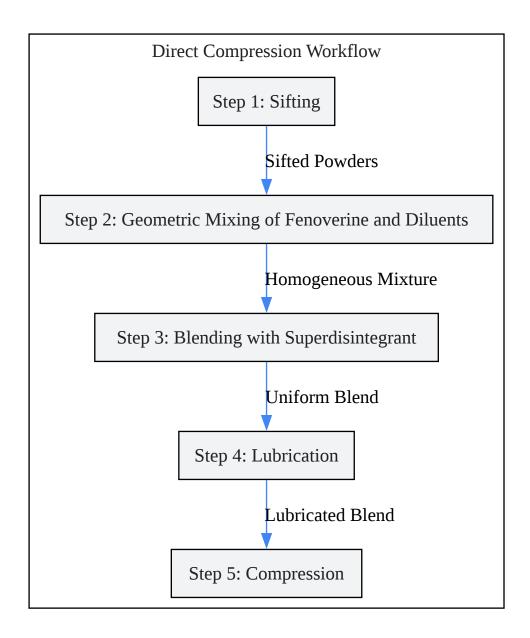
Ingre dient s	CP4	CP6	CP8	CCS4	CCS6	CCS8	SSG4	SSG6	SSG8
Fenov erine	100	100	100	100	100	100	100	100	100
Crosp ovidon e (CP)	8	12	16	-	-	-	-	-	-
Crosc armell ose Sodiu m (CCS)	-	-	-	8	12	16	-	-	-
Sodiu m Starch Glycol ate (SSG)	-	-	-	-	-	-	8	12	16
Pearlit ol® SD 200	82	78	74	82	78	74	82	78	74
Aspart ame	4	4	4	4	4	4	4	4	4
Peppe rmint Flavor	2	2	2	2	2	2	2	2	2
Talc	2	2	2	2	2	2	2	2	2
Magne sium	2	2	2	2	2	2	2	2	2



Steara										
te										
Total Weight	200	200	200	200	200	200	200	200	200	

Manufacturing Protocol: Direct Compression

The direct compression method is a streamlined process for tablet manufacturing.[6] It involves the blending of the API and excipients, followed by compression into tablets.





Click to download full resolution via product page

Caption: Workflow for the direct compression of **Fenoverine** RDTs.

Protocol:

- Sifting: All ingredients, including **Fenoverine**, superdisintegrants, Pearlitol® SD 200, aspartame, and peppermint flavor, are individually passed through a #60 sieve to ensure particle size uniformity.
- Blending:
 - Fenoverine and Pearlitol® SD 200 are blended using geometric dilution to ensure content uniformity.
 - The specified superdisintegrant (CP, CCS, or SSG) is added to the blend and mixed for 15 minutes.
 - Aspartame and peppermint flavor are then added and blended for an additional 5 minutes.
- Lubrication: Talc and magnesium stearate, previously passed through a #80 sieve, are added to the powder blend and mixed for 2 minutes. Over-mixing should be avoided to prevent the formation of a hydrophobic film around the particles, which can impede disintegration and dissolution.
- Compression: The final blend is compressed into tablets using a 10 mm punch on a rotary tablet press to a target weight of 200 mg.

Quality Control Protocols and Data

A series of quality control tests are essential to ensure the manufactured tablets meet the required specifications for RDTs.

Pre-Compression Parameter Evaluation

The powder blend is evaluated for its flow properties to ensure efficient tablet compression.

Table 2: Pre-Compression Parameters of the Powder Blend



Parameter	Method	Acceptance Criteria
Angle of Repose	Fixed Funnel Method	< 30° (Excellent flow)
Bulk Density	Graduated Cylinder Method	Record Value
Tapped Density	Tapping Apparatus	Record Value
Carr's Index	(Tapped Density - Bulk Density) / Tapped Density x 100	≤ 15% (Good flowability)
Hausner's Ratio	Tapped Density / Bulk Density	≤ 1.25 (Good flowability)

Post-Compression Tablet Evaluation

The compressed tablets are evaluated for their physical properties, disintegration, and dissolution characteristics.

Table 3: Post-Compression Evaluation of **Fenoverine** RDTs[5]



Formulation Code	Hardness (kg/cm ²) (n=6, Mean±SD)	Friability (%) (n=10)	In-vitro Disintegrati on Time (s) (n=6, Mean±SD)	Wetting Time (s) (n=6, Mean±SD)	Water Absorption Ratio ('R') (n=6, Mean±SD)
CP4	2.6 ± 0.21	0.62	21.3 ± 1.15	20.1 ± 1.03	70.2 ± 2.14
CP6	2.5 ± 0.18	0.58	15.9 ± 0.98	16.2 ± 0.89	78.5 ± 2.51
CP8	2.4 ± 0.25	0.55	17.2 ± 1.02	18.5 ± 0.95	75.1 ± 2.33
CCS4	2.7 ± 0.22	0.68	35.8 ± 1.42	30.7 ± 1.21	60.8 ± 1.98
CCS6	2.6 ± 0.19	0.65	28.4 ± 1.25	25.3 ± 1.12	68.3 ± 2.09
CCS8	2.5 ± 0.24	0.61	30.1 ± 1.31	27.6 ± 1.18	65.4 ± 2.04
SSG4	2.8 ± 0.26	0.71	45.2 ± 1.58	40.1 ± 1.45	55.7 ± 1.87
SSG6	2.7 ± 0.23	0.69	38.6 ± 1.39	34.5 ± 1.33	62.1 ± 2.01
SSG8	2.6 ± 0.20	0.66	40.3 ± 1.48	36.8 ± 1.38	59.9 ± 1.92

Experimental Protocols Protocol 1: Tablet Hardness Test

- Apparatus: Monsanto Hardness Tester or equivalent.
- Procedure:
 - Randomly select six tablets from each formulation batch.
 - Place a single tablet diametrically between the anvils of the tester.
 - Apply force until the tablet fractures.
 - Record the force required to break the tablet in kilograms per square centimeter (kg/cm²).
 - Calculate the mean and standard deviation of the six readings.



 Acceptance Criteria: A hardness of 2.5 ± 0.5 kg/cm² is generally considered acceptable for RDTs to ensure sufficient mechanical integrity for handling while allowing for rapid disintegration.[5]

Protocol 2: Tablet Friability Test

- Apparatus: Roche Friabilator.
- Procedure:
 - Take a sample of whole tablets with a combined weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg).[7]
 - Accurately weigh the initial sample (W_initial).
 - Place the tablets in the friabilator drum.
 - Rotate the drum 100 times at 25 ± 1 rpm.[7]
 - Remove the tablets, de-dust them carefully, and accurately weigh the final sample (W_final).
 - \circ Calculate the percentage friability using the formula: % Friability = [(W_initial W_final) / W initial] x 100
- Acceptance Criteria: A maximum weight loss of not more than 1.0% is considered acceptable for most tablets.[7]

Protocol 3: Wetting Time and Water Absorption Ratio

- Apparatus: Petri dish (10 cm diameter), circular tissue papers, stopwatch, and a digital balance.
- Procedure:
 - Place five circular tissue papers in a petri dish.

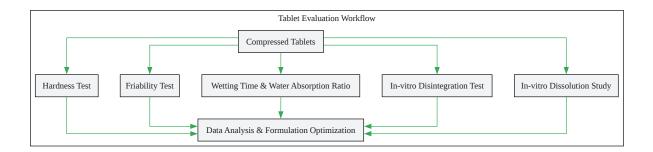


- Add 10 mL of water containing a water-soluble dye (e.g., 0.5% nigrosine) to the tissue papers to ensure they are saturated.
- Carefully place a pre-weighed tablet (W_b) on the surface of the wet tissue paper.
- Start the stopwatch and record the time required for the water to reach the upper surface of the tablet and for the tablet to be completely wetted (Wetting Time).
- Remove the wetted tablet and reweigh it (W a).
- Calculate the Water Absorption Ratio ('R') using the formula: 'R' = [(W_a W_b) / W_b] x
 100
- Note: This test is performed on six tablets for each formulation, and the mean and standard deviation are reported.

Protocol 4: In-vitro Disintegration Time

- Apparatus: USP Disintegration Test Apparatus.
- Procedure:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - Operate the apparatus using 900 mL of purified water (or other specified medium) maintained at 37 ± 2°C.
 - The time taken for each tablet to completely disintegrate, such that no solid residue remains on the screen, is recorded.
- Acceptance Criteria: For RDTs, the disintegration time should ideally be less than 30 seconds.





Click to download full resolution via product page

Caption: Workflow for the post-compression evaluation of **Fenoverine** RDTs.

Protocol 5: In-vitro Dissolution Study

- Apparatus: USP Apparatus II (Paddle Method).
- Procedure:
 - Dissolution Medium: 900 mL of 0.1 N HCl.
 - Temperature: 37 ± 0.5°C.
 - Paddle Speed: 50 rpm.
 - Place one tablet in each dissolution vessel.
 - Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
 - Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.



- Filter the samples and analyze the concentration of Fenoverine using a validated analytical method (e.g., UV-Vis Spectrophotometry at an appropriate wavelength).
- Data Analysis: Plot the cumulative percentage of drug released against time.

Table 4: In-vitro Drug Release Profile of Selected Fenoverine RDT Formulations (%)[5]

Time (min)	CP4	CP6	CP8	Marketed Formulation
5	75.2	82.1	78.5	55.4
10	88.9	95.3	91.7	72.8
15	96.4	99.8	97.2	85.1
30	99.1	-	99.5	98.2
45	-	-	-	99.9

Results and Discussion

The formulation development study demonstrated that the type and concentration of the superdisintegrant significantly impact the performance of **Fenoverine** RDTs.

- Effect of Superdisintegrants: Formulations containing crospovidone (CP) exhibited significantly shorter disintegration times and wetting times compared to those with croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[5] This is attributed to crospovidone's unique mechanism of action, which involves a combination of swelling and wicking, leading to rapid tablet breakup.[4]
- Optimal Formulation: The formulation containing 6% w/w crospovidone (CP6) was identified
 as the optimal formulation, demonstrating the shortest in-vitro disintegration time (15.9
 seconds) and a rapid drug release profile, with over 95% of the drug released within 10
 minutes.[5]
- Mechanical Integrity: All formulations exhibited acceptable hardness (2.4-2.8 kg/cm²) and friability (<1.0%), indicating sufficient mechanical strength to withstand handling and transportation.[5]



Dissolution Performance: The optimized formulation (CP6) showed a faster drug release
profile compared to the marketed **Fenoverine** capsule formulation, suggesting a potential for
more rapid onset of action.[5] A similarity factor (f2) of 51.5 indicated that the dissolution
profiles of the CP6 formulation and the marketed product were similar.

Conclusion

This application note provides a detailed framework for the successful formulation of rapidly disintegrating tablets of **Fenoverine** using the direct compression method. The use of crospovidone at a concentration of 6% w/w resulted in an optimized formulation with excellent mechanical properties, rapid disintegration, and fast drug release. These protocols can be adapted by researchers and drug development professionals to formulate other APIs into patient-centric, rapidly disintegrating dosage forms. Further in-vivo studies are recommended to establish a definitive correlation between the in-vitro performance and the bioavailability of the developed **Fenoverine** RDTs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dovepress.com [dovepress.com]
- 2. In vitro dissolution testing methods | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrcs.org [ijrcs.org]
- 7. Formulation and evaluation of rapidly disintegrating fenoverine tablets: effect of superdisintegrants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Rapidly Disintegrating Fenoverine Tablets]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1204210#formulation-of-rapidly-disintegrating-fenoverine-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com